

# In-Depth Technical Guide: 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxine-2-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2,3-Dihydro-1,4-benzodioxine-2-carbonitrile** and its derivatives. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

## Core Compound Data

**2,3-Dihydro-1,4-benzodioxine-2-carbonitrile** is a heterocyclic organic compound incorporating the benzodioxane scaffold, a structure of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.

Property	Value
Molecular Weight	161.16 g/mol [1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub> [1]
CAS Number	1008-92-0[1]
Synonyms	1,4-Benzodioxan-2-carbonitrile

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **2,3-Dihydro-1,4-benzodioxine-2-carbonitrile** is not readily available in the provided search results, the following is a representative experimental protocol for the synthesis of a closely related and functionally relevant derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, which has been identified as a PARP1 inhibitor[1][2][3]. This multi-step synthesis provides valuable insight into the chemical methodologies applicable to this class of compounds.

#### Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide[1]

##### Step 1: Esterification of 2,3-dihydroxybenzoic acid

- To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid is added at a low temperature (e.g., 5 °C).
- The reaction mixture is then refluxed for a period of 12 hours.
- After cooling to room temperature, the solvent is removed under vacuum.
- The resulting residue is dissolved in ethyl acetate and washed sequentially with a sodium carbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield methyl 2,3-dihydroxybenzoate.

##### Step 2: Cyclization to form the benzodioxane ring

- To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate in dimethylformamide, 1,2-dibromoethane (1.0 eq) is added.
- The reaction mixture is stirred under reflux for approximately 10 hours, with reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
- The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate.

### Step 3: Hydrolysis of the ester

- The methyl ester from the previous step (1.0 eq) is stirred in a mixture of tetrahydrofuran and water with lithium hydroxide (2.0 eq) at room temperature for about 10 hours.
- The solvent is removed under vacuum, and the residue is taken up in ethyl acetate and extracted with water.
- The aqueous extract is acidified with 2N aqueous hydrochloric acid and then extracted with ethyl acetate.
- The combined organic layers are dried and concentrated to afford 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylic acid.

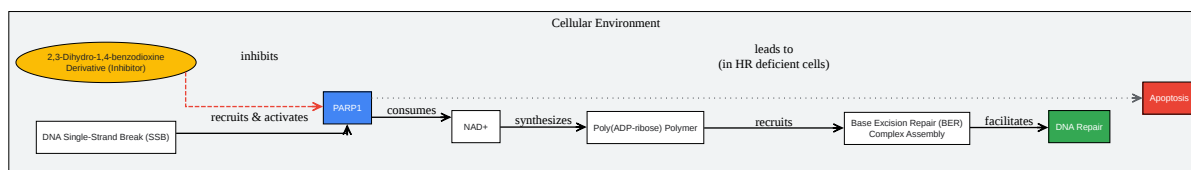
### Step 4: Amidation to the final product

- The carboxylic acid is converted to the corresponding carboxamide using a mixed-anhydride method to yield 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide[1].

## Biological Significance and Signaling Pathway

Derivatives of 2,3-dihydro-1,4-benzodioxine have emerged as promising scaffolds for the development of inhibitors targeting Poly(ADP-ribose) polymerase 1 (PARP1)[1][2][3]. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), can lead to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer agents.

The following diagram illustrates the role of PARP1 in DNA repair and the mechanism of action of 2,3-dihydro-1,4-benzodioxine-based PARP1 inhibitors.



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Caption: PARP1 inhibition by 2,3-dihydro-1,4-benzodioxine derivatives in DNA repair.

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## References

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)